![molecular formula C15H22N2O4 B13643966 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C15H22N2O4. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a methylbutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid typically involves multiple steps:
Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(4-methoxyphenyl)ethylamine.
Carbamoylation: The intermediate is then reacted with a suitable carbamoylating agent, such as isocyanate, to form the carbamoyl derivative.
Coupling with Methylbutanoic Acid: The final step involves coupling the carbamoyl derivative with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid.
Reduction: Formation of 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, pain, or cellular metabolism.
相似化合物的比较
Similar Compounds
- 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid
- 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid
- 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-ethylbutanoic acid
Uniqueness
2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
InChI 键 |
ZWVDGVZGVCLMGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


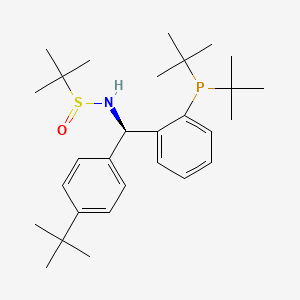
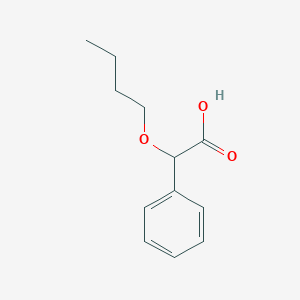
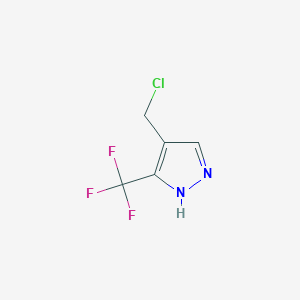
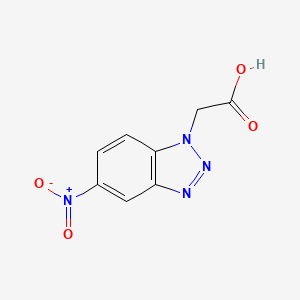
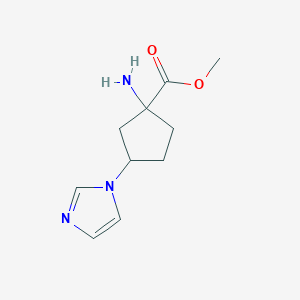
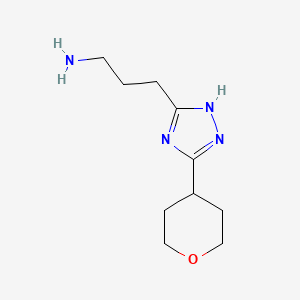
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
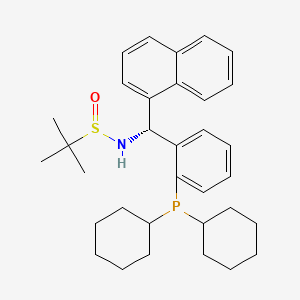
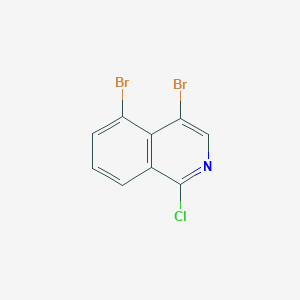
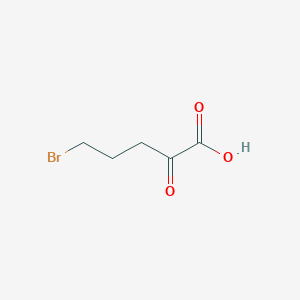
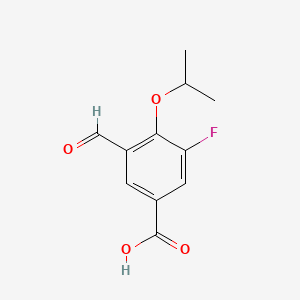
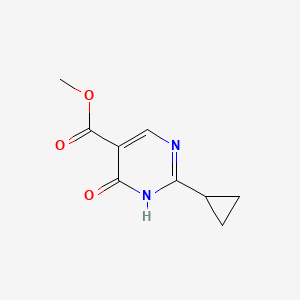
![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
